
JAK2 Inhibitor III, SD-1029
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .
Molecular Structure Analysis
The empirical formula of JAK2 Inhibitor III, SD-1029 is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis
JAK2 Inhibitor III, SD-1029 inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis
JAK2 Inhibitor III, SD-1029 is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .Applications De Recherche Scientifique
Cancer Research: Inhibition of Cell Proliferation
SD-1029 is primarily utilized in cancer research due to its ability to inhibit the autophosphorylation of JAK2, which is a critical step in the JAK/STAT signaling pathway often implicated in oncogenesis . By inhibiting this pathway, SD-1029 effectively reduces cell proliferation in various cancer cell lines, including liver, breast, and ovarian cancers. This makes it a valuable tool for studying cancer biology and potential therapeutic interventions.
Anti-inflammatory Applications: Modulation of Immune Response
The JAK/STAT pathway also plays a significant role in the immune system, particularly in inflammation and immune response regulation. SD-1029’s inhibition of JAK2 can modulate immune responses, making it useful for researching autoimmune diseases and developing anti-inflammatory drugs .
Hematological Disorders: Treatment of Myeloproliferative Neoplasms
JAK2 mutations are frequently found in myeloproliferative neoplasms (MPNs), a group of hematological disorders. SD-1029’s targeted inhibition of JAK2 activity offers a potential therapeutic approach for treating MPNs, providing a basis for clinical research and drug development .
Neurological Research: Neuroinflammation and Neurodegenerative Diseases
Research suggests that the JAK/STAT pathway may be involved in neuroinflammation and the progression of neurodegenerative diseases. SD-1029 could be used to explore the pathway’s role in these conditions and to develop treatments that target neuroinflammation .
Virology: Inhibition of Viral Replication
SD-1029 has been shown to inhibit the replication of hepatitis A virus in cell culture, indicating its potential application in antiviral research. The mechanism by which it inhibits viral replication could provide insights into new antiviral strategies .
Signal Transduction Research: Understanding JAK/STAT Pathway Dynamics
Beyond its implications in disease, SD-1029 is a tool for basic research into the JAK/STAT signaling pathway. By selectively inhibiting JAK2, researchers can study the dynamics of this pathway and its interactions with other cellular processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .
Propriétés
IUPAC Name |
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLAKXQHDQKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JAK2 Inhibitor III, SD-1029 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

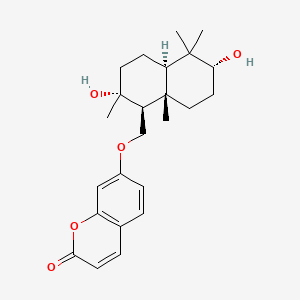
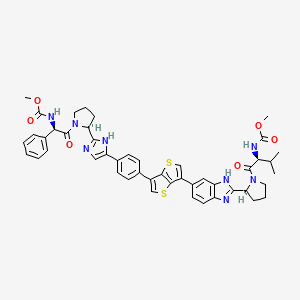
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
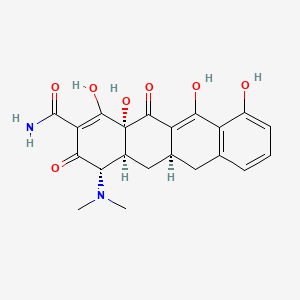
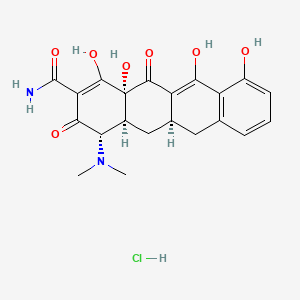

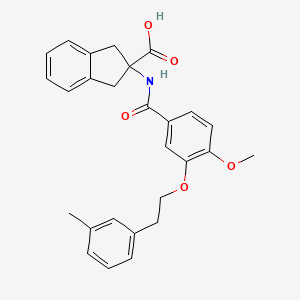
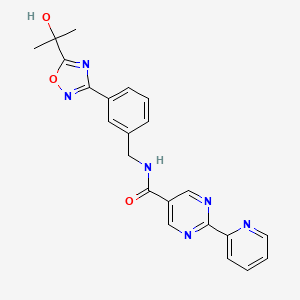
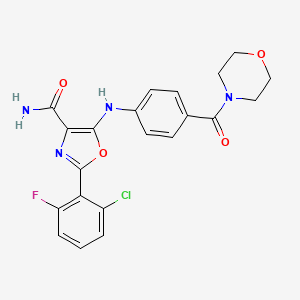
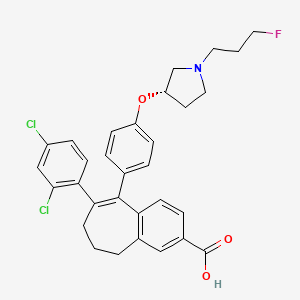
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)


